molecular formula C12H12N2O2S B3344587 Ethyl 2-(2-(pyridin-3-yl)thiazol-4-yl)acetate CAS No. 80653-69-6

Ethyl 2-(2-(pyridin-3-yl)thiazol-4-yl)acetate

Cat. No.: B3344587
CAS No.: 80653-69-6
M. Wt: 248.3 g/mol
InChI Key: JGRCACXOIKCVIX-UHFFFAOYSA-N
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Description

Ethyl 2-(2-(pyridin-3-yl)thiazol-4-yl)acetate is a heterocyclic compound that contains both a thiazole and a pyridine ring. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research. The presence of the thiazole ring, known for its diverse biological activities, and the pyridine ring, a common motif in many pharmacologically active compounds, makes this compound a valuable target for synthesis and study.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(2-(pyridin-3-yl)thiazol-4-yl)acetate typically involves the condensation of 2-aminothiazole with a pyridine derivative under specific conditions. One common method includes the reaction of 2-aminothiazole with 3-bromopyridine in the presence of a base such as potassium carbonate, followed by esterification with ethyl bromoacetate. The reaction is usually carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-(2-(pyridin-3-yl)thiazol-4-yl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution Reagents: Halogens (chlorine, bromine), alkylating agents (methyl iodide).

Major Products Formed:

Scientific Research Applications

Ethyl 2-(2-(pyridin-3-yl)thiazol-4-yl)acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-(2-(pyridin-3-yl)thiazol-4-yl)acetate involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. The pyridine ring can enhance the compound’s binding affinity to biological targets, contributing to its overall biological activity .

Comparison with Similar Compounds

Uniqueness: Ethyl 2-(2-(pyridin-3-yl)thiazol-4-yl)acetate is unique due to the specific arrangement of the thiazole and pyridine rings, which imparts distinct chemical reactivity and biological activity.

Properties

IUPAC Name

ethyl 2-(2-pyridin-3-yl-1,3-thiazol-4-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2S/c1-2-16-11(15)6-10-8-17-12(14-10)9-4-3-5-13-7-9/h3-5,7-8H,2,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGRCACXOIKCVIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301281236
Record name Ethyl 2-(3-pyridinyl)-4-thiazoleacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301281236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80653-69-6
Record name Ethyl 2-(3-pyridinyl)-4-thiazoleacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=80653-69-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-(3-pyridinyl)-4-thiazoleacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301281236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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